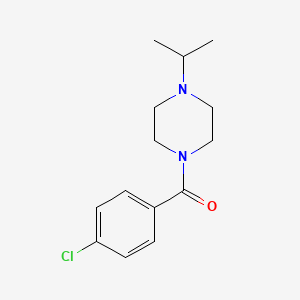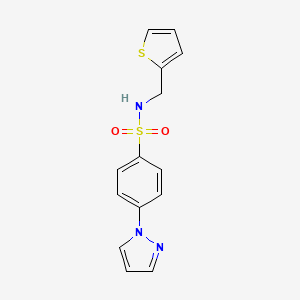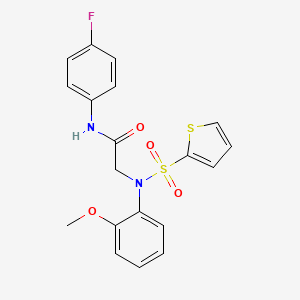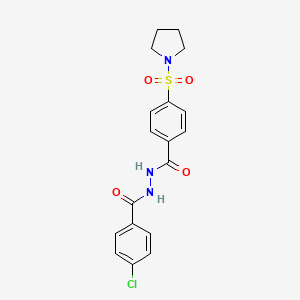
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity as a recreational drug in recent years. However, JWH-018 also has potential applications in scientific research due to its ability to bind to cannabinoid receptors in the brain. In
Wirkmechanismus
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide binds to cannabinoid receptors in the brain, specifically the CB1 receptor. This results in the activation of signaling pathways that lead to a variety of physiological effects. These effects can include altered pain sensation, changes in mood, and altered appetite.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase pain sensitivity, alter locomotor activity, and decrease body temperature. In human studies, this compound has been shown to alter mood and appetite.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, making it a useful tool for studying the effects of cannabinoid receptor activation. However, this compound also has several limitations. It is a synthetic compound, which means that its effects may not be representative of those of naturally occurring cannabinoids. Additionally, this compound has potential for abuse, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several potential future directions for research involving 5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of new synthetic cannabinoids with improved specificity and potency for the CB1 receptor. Additionally, research is needed to better understand the long-term effects of this compound use, both in terms of its effects on the brain and on other physiological processes. Finally, research is needed to explore the potential therapeutic applications of this compound and other synthetic cannabinoids, particularly in the areas of pain management and mood regulation.
Synthesemethoden
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including reaction of 4-methylcyclohexanone with hydroxylamine, followed by reaction with 1-methyl-1H-pyrazole-3-carboxylic acid. Another method involves the reaction of 4-methylcyclohexanone with hydroxylamine, followed by reaction with 1-methyl-1H-pyrazole-5-carboxylic acid. Both methods involve the use of hazardous chemicals and require careful handling and safety precautions.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide has potential applications in scientific research due to its ability to bind to cannabinoid receptors in the brain. These receptors are involved in a variety of physiological processes, including pain sensation, mood regulation, and appetite. By binding to these receptors, this compound can be used to study the effects of cannabinoid receptor activation on these processes.
Eigenschaften
IUPAC Name |
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-8-3-5-10(6-4-8)13-12(16)11-7-9(2)14-15-11/h7-8,10H,3-6H2,1-2H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWROJIDXGXMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=NNC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid](/img/structure/B7478892.png)
![4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol](/img/structure/B7478901.png)
![5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide](/img/structure/B7478906.png)
![1-Benzyl-4-{[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478910.png)
![1-Pyridin-2-yl-4-{[4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478917.png)




![N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7478964.png)


![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B7478982.png)
